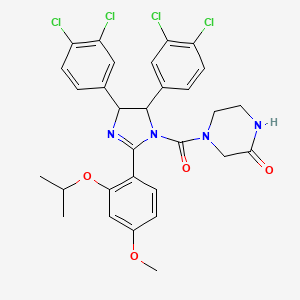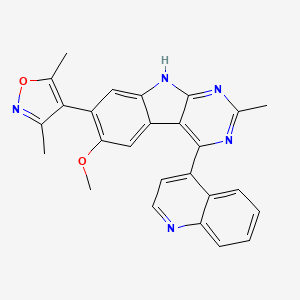
CD161
概要
説明
CD161は、キラー細胞レクチン様受容体サブファミリーBメンバー1としても知られており、KLRB1遺伝子によってコードされるC型レクチン様受容体です。主にナチュラルキラー細胞、粘膜関連不変T細胞、およびCD4+およびCD8+ T細胞のサブセットの表面に発現しています。 This compoundは、特に感染症や癌の文脈において、免疫応答の調節に重要な役割を果たしています .
準備方法
CD161の調製は、通常、組み換えDNA技術を用いて行われます。this compoundをコードする遺伝子は発現ベクターにクローニングされ、次に中国ハムスター卵巣細胞などの適切な宿主細胞株に導入されます。 宿主細胞は、特定の条件下で培養され、this compoundタンパク質を発現させ、そのタンパク質はその後、アフィニティークロマトグラフィー技術を使用して精製されます .
化学反応の分析
CD161はタンパク質であり、小有機分子のような伝統的な化学反応は起こりません。さまざまなリガンドと相互作用し、翻訳後修飾を受けることができます。 主要な相互作用の1つは、リガンドCLEC2Dとの相互作用であり、ナチュラルキラー細胞とT細胞の活性化を阻害します . さらに、this compoundはグリコシル化され、その安定性と機能に影響を与えます .
科学研究への応用
This compoundは、科学研究においていくつかの重要な用途があります。
科学的研究の応用
CD161 has several important applications in scientific research:
Immunotherapy: this compound is a target for immunotherapeutic strategies aimed at enhancing the immune response against cancer.
Infectious Diseases: this compound-expressing cells play a role in the immune response to various infections, including viral and bacterial infections.
Autoimmune Diseases: this compound is involved in the regulation of immune tolerance and the function of regulatory T cells.
作用機序
CD161は、樹状細胞や腫瘍細胞など、さまざまな細胞タイプに発現しているリガンドCLEC2Dと相互作用することにより、その効果を発揮します。this compoundがCLEC2Dに結合すると、ナチュラルキラー細胞とT細胞の活性化と細胞傷害機能が阻害されます。 この相互作用は、免疫恒常性を維持し、過剰な免疫応答を防ぐ役割を果たしています . 癌の文脈において、this compound-CLEC2D相互作用をブロックすると、腫瘍細胞に対する免疫応答が強化される可能性があります .
類似化合物との比較
CD161は、他の免疫チェックポイント受容体と比較して、構造と機能が独特です。類似の化合物には以下のようなものがあります。
プログラム細胞死タンパク質1(PD-1): this compoundと同様に、PD-1はT細胞機能を調節する阻害性受容体です。
細胞傷害性Tリンパ球関連タンパク質4(CTLA-4): CTLA-4は、T細胞活性化を下方制御するもう1つの阻害性受容体です。
リンパ球活性化遺伝子3(LAG-3): LAG-3は、主要組織適合性複合体クラスII分子に結合し、T細胞活性化を負に調節する阻害性受容体です.
This compoundは、CLEC2Dとの特異的な相互作用と、他の免疫チェックポイント受容体では一般的ではないナチュラルキラー細胞と粘膜関連不変T細胞における発現が異なります .
特性
IUPAC Name |
4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEANZCXROGPSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


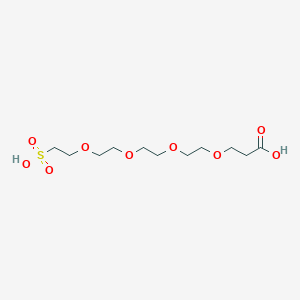
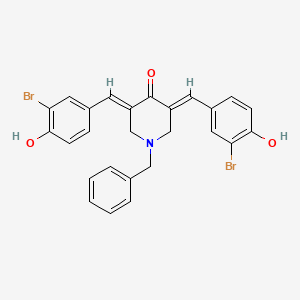
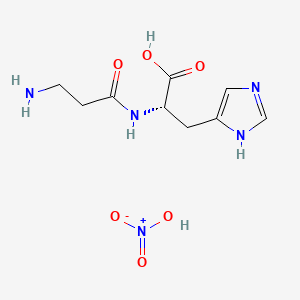
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
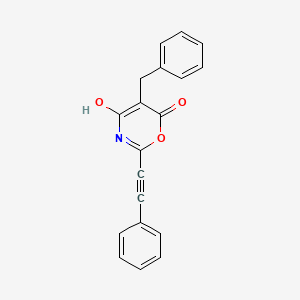

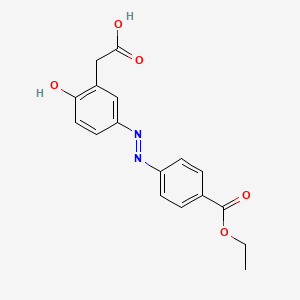

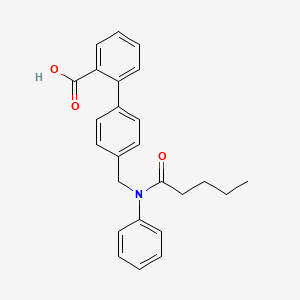
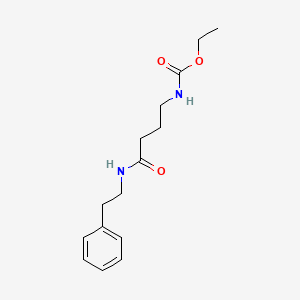
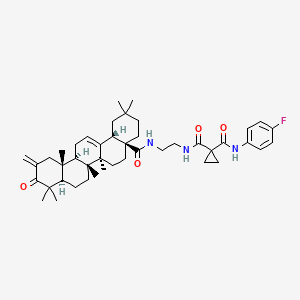
![prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate](/img/structure/B606505.png)
